

In-Depth Technical Guide to 1,3-Bis(triphenylsilyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Bis(triphenylsilyl)benzene

Cat. No.: B178528

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **1,3-Bis(triphenylsilyl)benzene**. This compound is of interest in materials science and organic electronics due to its thermal stability and electronic properties.

Molecular Structure and Properties

1,3-Bis(triphenylsilyl)benzene is an organosilicon compound with the chemical formula C42H34Si2.^{[1][2][3]} It consists of a central benzene ring substituted at the 1 and 3 positions with triphenylsilyl groups. These bulky substituents significantly influence the molecule's conformation and physical properties.

Table 1: Physical and Chemical Properties of **1,3-Bis(triphenylsilyl)benzene**

Property	Value	Reference
CAS Number	18920-16-6	[1] [2] [3]
Molecular Formula	C42H34Si2	[1] [2] [3]
Molecular Weight	594.89 g/mol	[1] [2] [3]
Melting Point	345-349 °C	[3]
Density	1.15 g/cm ³	[2]
Boiling Point (Predicted)	654.0 ± 51.0 °C	[3]

Note on Crystallographic Data: As of this writing, a detailed experimental crystal structure for **1,3-Bis(triphenylsilyl)benzene** is not publicly available in the Cambridge Structural Database (CSD). Therefore, the bond lengths and angles presented below are based on computational models and may vary from experimental values. For reference, data from the closely related isomer, 1,4-Bis(triphenylsilyl)benzene, often shows Si-C(phenyl) bond lengths in the range of 1.85-1.88 Å and C-Si-C angles around 107-112°.

Experimental Protocols

The synthesis of **1,3-Bis(triphenylsilyl)benzene** can be achieved through a Grignard reaction, a common method for forming carbon-silicon bonds. Below is a detailed, plausible experimental protocol.

Synthesis of **1,3-Bis(triphenylsilyl)benzene** via Grignard Reaction

Objective: To synthesize **1,3-Bis(triphenylsilyl)benzene** from 1,3-dibromobenzene and triphenylsilyl chloride.

Materials:

- 1,3-Dibromobenzene
- Magnesium turnings

- Anhydrous diethyl ether
- Triphenylsilyl chloride
- Iodine (crystal)
- Hydrochloric acid (1 M)
- Saturated aqueous sodium bicarbonate
- Anhydrous magnesium sulfate
- Toluene
- Hexane

Procedure:

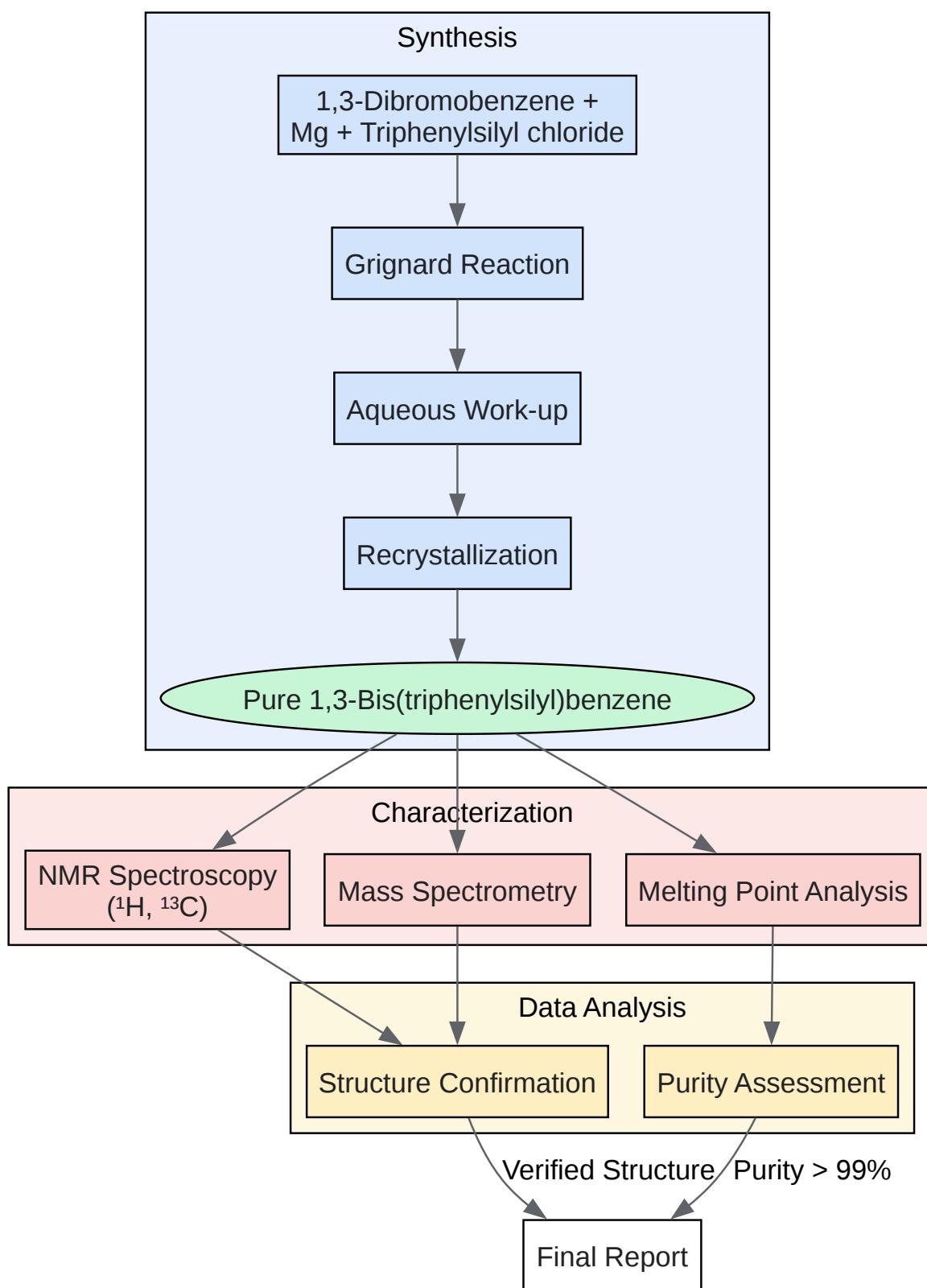
- Preparation of the Grignard Reagent:
 - All glassware must be oven-dried to ensure anhydrous conditions.
 - In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium.
 - Add a solution of 1,3-dibromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle heating.
 - Once the reaction starts, continue the addition of the 1,3-dibromobenzene solution at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent, 1,3-phenylenedimagnesium bromide.
- Reaction with Triphenylsilyl Chloride:
 - Cool the Grignard reagent solution in an ice bath.

- Dissolve triphenylsilyl chloride in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent solution with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up and Purification:
 - Quench the reaction by slowly adding 1 M hydrochloric acid.
 - Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Remove the solvent under reduced pressure to obtain the crude product.
 - Purify the crude product by recrystallization from a toluene/hexane mixture to yield **1,3-Bis(triphenylsilyl)benzene** as a white solid.

Characterization

The synthesized **1,3-Bis(triphenylsilyl)benzene** should be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy can confirm the chemical structure by showing the characteristic peaks for the aromatic protons and carbons of the benzene and phenyl rings.
- Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight of the compound.
- Melting Point Analysis: The melting point of the purified product should be determined and compared to the literature value.


Molecular Structure Visualization

The following diagram illustrates the molecular structure of **1,3-Bis(triphenylsilyl)benzene**.

*Molecular structure of **1,3-Bis(triphenylsilyl)benzene**.*

Logical Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow from starting materials to the fully characterized product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Bis(triphenylsilyl)benzene | 18920-16-6 [chemicalbook.com]
- 2. 1,3-Bis(triphenylsilyl)benzene Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. 1,3-Bis(triphenylsilyl)benzene CAS#: 18920-16-6 [m.chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 1,3-Bis(triphenylsilyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b178528#molecular-structure-of-1-3-bis-triphenylsilylbenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

